Product packaging for 3-Octen-2-ol, (Z)-(Cat. No.:CAS No. 69668-89-9)

3-Octen-2-ol, (Z)-

Cat. No.: B12701618
CAS No.: 69668-89-9
M. Wt: 128.21 g/mol
InChI Key: YJJIVDCKSZMHGZ-SREVYHEPSA-N
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Description

Significance of Unsaturated Secondary Alcohols in Chemical Ecology and Organic Synthesis

Unsaturated secondary alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a secondary carbon atom and at least one carbon-carbon double bond within their structure. sips.org.inksu.edu.sa This structural arrangement imparts specific reactivity and biological activity, making them significant in diverse scientific fields.

In the realm of chemical ecology , these alcohols are crucial signaling molecules. Many species of plants and fungi produce unsaturated secondary alcohols as volatile organic compounds (VOCs) that mediate interactions within their environment. vulcanchem.comontosight.ai For instance, they can act as pheromones, influencing the behavior of insects for purposes of pest control. ontosight.aiontosight.ai In plants, certain unsaturated alcohols are involved in defense mechanisms, with their production being triggered by stress to deter herbivores or pathogens. A well-known example is 1-octen-3-ol (B46169), or mushroom alcohol, which is known to attract biting insects like mosquitoes. wikipedia.org

From the perspective of organic synthesis , unsaturated secondary alcohols are valuable intermediates. Their dual functionality—the hydroxyl group and the double bond—allows for a wide array of chemical transformations. The hydroxyl group can be oxidized to form ketones, while the double bond can undergo various addition reactions. libretexts.org Synthetic chemists explore methods like the hydrogenation of corresponding α,β-unsaturated ketones or the addition of organometallic reagents to aldehydes to produce these alcohols, often with a focus on controlling the stereochemistry (the spatial arrangement of atoms). google.comorganic-chemistry.org The ability to selectively synthesize specific isomers is critical, as the biological activity and physical properties of the molecule can change dramatically with its stereochemical configuration.

Overview of (Z)-3-Octen-2-ol: Structural Characteristics and Academic Relevance

(Z)-3-Octen-2-ol is a specific unsaturated secondary alcohol with the chemical formula C₈H₁₆O. vulcanchem.comontosight.ai Its structure features an eight-carbon chain with a hydroxyl group on the second carbon and a double bond between the third and fourth carbons. The "(Z)-" designation, also referred to as "cis-", indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. ontosight.ai This geometric isomerism distinguishes it from its (E)- or trans- counterpart.

This compound is found in nature as a minor component in the volatile profiles of various plants and fungi, such as Aspergillus and Penicillium. vulcanchem.comontosight.ai It is often biosynthesized through the oxidation of fatty acid precursors like linoleic acid. vulcanchem.com One of its most noted characteristics is its distinct earthy, mushroom-like odor, which makes it a compound of interest for the flavor and fragrance industries. vulcanchem.comontosight.ai

The academic relevance of (Z)-3-Octen-2-ol stems from several areas. Its presence in natural products, such as extra virgin olive oil, where it contributes to the complex aroma profile, drives research into food chemistry. vulcanchem.com Furthermore, there is growing interest in its potential antimicrobial and antifungal properties. ontosight.ai A significant challenge and area of research is the development of cost-effective and stereoselective methods for synthesizing the pure (Z)-isomer, which is crucial for studying its specific biological functions and potential applications. vulcanchem.com

Table 1: Physicochemical Properties of (Z)-3-Octen-2-ol

Property Value
IUPAC Name (Z)-oct-3-en-2-ol
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol vulcanchem.comontosight.ai
Configuration Z (cis) at the C3-C4 double bond ontosight.ai

| Odor Profile | Earthy, mushroom-like vulcanchem.com |

Scope and Research Focus of the Outline

This article is strictly focused on the chemical and academic aspects of (Z)-3-Octen-2-ol. The scope is confined to an introduction to the compound within the context of chemical research. The primary research focus is on the significance of the broader class of unsaturated secondary alcohols in chemical ecology and organic synthesis, followed by a detailed overview of the structural characteristics and academic relevance of (Z)-3-Octen-2-ol itself. The content adheres to detailing research findings and presenting factual data, such as in the provided tables. Excluded from this article are topics such as dosage, administration, safety profiles, and adverse effects.

Table 2: List of Chemical Compounds Mentioned

Compound Name
(E)-3-Octen-2-ol
(Z)-3-Octen-2-ol
1-Octen-3-ol
3-octen-2-one (B105304)
Acetone (B3395972)
Aldehydes
Allyl bromide
Aspergillus
Butyllithium
Carbon dioxide
Copper (I) bromide-dimethyl sulfide (B99878) complex
DEET
Dimethyl sulfide
Ethanol
Ethylene
Ethylene glycol
Glycerol
Ketones
Linoleic acid
Lithium aluminum hydride
Methanol
Penicillium
Potassium permanganate
Pyridinium (B92312) chlorochromate (PCC)
Sodium borohydride (B1222165)
Sorbitol
tert-Butyllithium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B12701618 3-Octen-2-ol, (Z)- CAS No. 69668-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69668-89-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-oct-3-en-2-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6-

InChI Key

YJJIVDCKSZMHGZ-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\C(C)O

Canonical SMILES

CCCCC=CC(C)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Z 3 Octen 2 Ol

Distribution in Biological Systems

(Z)-3-Octen-2-ol has been detected as a volatile organic compound in a diverse array of natural sources. Its presence is a result of various metabolic processes within these organisms.

Volatile compounds play a crucial role in the life of plants, mediating interactions with their environment. While a wide range of volatile organic compounds (VOCs) have been identified in various plant species, the specific presence of (Z)-3-Octen-2-ol can be elusive in the scientific literature.

Lycopersicon esculentum (Tomato): Studies on the volatile compounds of tomato at different ripening stages have identified a variety of C8 compounds derived from the breakdown of linoleic acid. While 1-octen-3-ol (B46169) has been identified, the specific isomer (Z)-3-Octen-2-ol is not always explicitly differentiated in all analyses. The formation of these C8 volatiles is a key contributor to the characteristic aroma of tomatoes.

Zanthoxylum bungeanum (Sichuan Pepper): The pericarp of Zanthoxylum bungeanum is known for its unique and pungent aroma, which is attributed to a complex mixture of volatile compounds. Gas chromatography-mass spectrometry (GC-MS) analyses have identified a multitude of volatile components, with terpenes, alcohols, and esters being the most prominent. While various alcohols have been cataloged, the explicit identification of (Z)-3-Octen-2-ol in these studies is not consistently reported. nih.govmdpi.com

Tylophora indica : This medicinal plant is known to contain a variety of phytochemicals, including alkaloids, flavonoids, and terpenoids. Analysis of its volatile constituents through methods like headspace gas chromatography is necessary to definitively identify the presence or absence of (Z)-3-Octen-2-ol.

Table 1: Reported C8 Volatile Compounds in Selected Plant Species

Plant Species C8 Compound(s) Identified
Lycopersicon esculentum 1-Octen-3-ol and other C8 derivatives
Zanthoxylum bungeanum Various alcohols, specific data on (Z)-3-Octen-2-ol is limited
Tylophora indica Data on specific volatile C8 compounds is not readily available

Fungi are a significant source of C8 volatile compounds, which contribute to their characteristic earthy and mushroom-like aromas.

Agaricus bisporus (White Button Mushroom): This common edible mushroom is a well-known producer of C8 volatiles, with 1-octen-3-ol being a major component of its aroma profile. The biosynthesis of these compounds is closely linked to the enzymatic breakdown of fatty acids.

Penicillium camemberti : This mold is essential for the ripening of Camembert and Brie cheeses. During the ripening process, P. camemberti metabolizes lipids and proteins, leading to the formation of a complex array of volatile compounds, including 1-octen-3-ol and other eight-carbon molecules that contribute to the characteristic flavor and aroma of the cheese.

Ascocoryne species : Fungi of the genus Ascocoryne, such as Ascocoryne sarcoides, have been found to produce a diverse range of volatile organic compounds, including a series of C8 compounds like 1-octen-3-ol. These compounds are of interest for their potential applications, including as biofuels.

Table 2: Presence of C8 Volatiles in Fungal Species

Fungal Species Key C8 Volatile(s)
Agaricus bisporus 1-Octen-3-ol
Penicillium camemberti 1-Octen-3-ol and other C8 compounds
Ascocoryne sarcoides 1-Octen-3-ol and other C8 compounds

(Z)-3-Octen-2-ol and related C8 compounds have also been identified in various animal-derived products and as signaling molecules in insects.

Insect Pheromones: Certain insects utilize C8 alcohols as pheromones for communication. For instance, 1-octen-3-ol is a known attractant for some mosquito species. While research has been conducted on various octenol isomers as insect pheromones, the specific role of (Z)-3-Octen-2-ol as a pheromone is an area of ongoing investigation.

The distribution of (Z)-3-Octen-2-ol extends to other natural sources as well.

Fruits: In addition to tomatoes, various other fruits produce C8 volatile compounds as part of their ripening process, contributing to their unique aromas.

Crude Oil: Interestingly, (Z)-3-Octen-2-ol has been identified as a chemical constituent of crude oil, where it is classified as a fatty alcohol.

Enzymatic and Metabolic Pathways Leading to (Z)-3-Octen-2-ol

The biosynthesis of (Z)-3-Octen-2-ol and other C8 compounds in biological systems is primarily linked to the metabolism of polyunsaturated fatty acids.

The principal precursor for the formation of C8 volatiles is linoleic acid, an omega-6 polyunsaturated fatty acid. The conversion process is initiated by the enzymatic action of lipoxygenase (LOX).

The lipoxygenase enzyme catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate. This is followed by the action of a hydroperoxide lyase (HPL), which cleaves the hydroperoxide at a specific carbon-carbon bond. This cleavage results in the formation of an eight-carbon volatile compound, such as an octenol, and a corresponding oxo-acid. The stereospecificity of the dioxygenase enzyme can influence the specific isomer of the resulting C8 alcohol, though the precise mechanisms determining the formation of the (Z)- isomer of 3-octen-2-ol (B1585789) require further detailed enzymatic studies. This pathway is a key part of the broader lipid peroxidation process that occurs in many organisms. nih.gov

Hydroperoxide Lyase Activity in Its Formation

A key enzyme in the biosynthesis of (Z)-3-Octen-2-ol is hydroperoxide lyase (HPL). HPL belongs to the cytochrome P450 family of enzymes (specifically, the CYP74 clan) and is responsible for the cleavage of a carbon-carbon bond within a fatty acid hydroperoxide intermediate. nih.govwikipedia.org This reaction is a critical step that generates the short-chain C8 volatile compounds.

The general mechanism involves two main enzymatic steps:

Hydroperoxide Formation: First, a lipoxygenase (LOX) enzyme oxygenates a polyunsaturated fatty acid (like linoleic acid) to form a fatty acid hydroperoxide.

C-C Bond Cleavage: The hydroperoxide lyase then acts on this intermediate, catalyzing the cleavage of the C-C bond adjacent to the hydroperoxide group. This cleavage results in the formation of two smaller molecules: a short-chain volatile aldehyde and a corresponding oxo-acid. nih.govnih.govuliege.be

For instance, the cleavage of a 10-hydroperoxide of linoleic acid can yield C8 compounds. nih.govnih.gov The resulting C8 aldehyde or ketone can then be further reduced by alcohol dehydrogenases to form the corresponding alcohol, (Z)-3-Octen-2-ol. The HPL-catalyzed reaction is highly efficient, with some studies showing the transformation of hydroperoxide substrates occurring in mere seconds. nih.gov

Precursor Molecules and Substrate Specificity in Organisms

The primary precursors for the biosynthesis of (Z)-3-Octen-2-ol and other C8 volatiles are polyunsaturated fatty acids containing a (Z,Z)-1,4-pentadiene structure. nih.gov The most common substrates in plants and fungi are linoleic acid (C18:2) and α-linolenic acid (C18:3). researchgate.netnih.gov

The biosynthetic pathway exhibits significant substrate and enzyme specificity, which dictates the final profile of volatile compounds produced. This specificity occurs at two key stages:

Lipoxygenase (LOX) Specificity: LOX enzymes show regioselectivity, meaning they oxygenate the fatty acid at a specific carbon position. Depending on the specific LOX isozyme and the organism, this results primarily in the formation of 9-hydroperoxides or 13-hydroperoxides. nih.govresearchgate.net For example, soybean LOX-2 produces significantly more 13-hydroperoxide (13-HPOD) from linoleic acid, whereas LOX-3 generates more 9-hydroperoxide (9-HPOD). nih.govresearchgate.net In some fungi, like Agaricus bisporus, a 10-hydroperoxide (10-HPOD) is the key intermediate for C8 volatile production. nih.govnih.gov

Hydroperoxide Lyase (HPL) Specificity: HPL enzymes also exhibit substrate specificity, preferentially cleaving a particular hydroperoxide isomer. Some HPLs are specific to 13-hydroperoxides, others act on 9-hydroperoxides, and some can utilize both. nih.govnih.gov For example, HPL from papaya shows a preference for 13-hydroperoxides of linolenic acid over those of linoleic acid. nih.gov This specificity is crucial, as the cleavage of a 13-hydroperoxide typically yields C6 aldehydes (like hexanal), while the cleavage of other isomers is required to produce C8 compounds. uliege.bepnas.org

Precursor MoleculeEnzymeIntermediate ProductPotential Final Products
Linoleic Acid (C18:2)9-Lipoxygenase9-Hydroperoxyoctadecadienoic acid (9-HPODE)C9 Aldehydes/Alcohols
Linoleic Acid (C18:2)13-Lipoxygenase13-Hydroperoxyoctadecadienoic acid (13-HPODE)C6 Aldehydes/Alcohols (e.g., Hexanal)
Linoleic Acid (C18:2)Lipoxygenase/Dioxygenase (Fungal)10-Hydroperoxyoctadecadienoic acid (10-HPOD)C8 Volatiles (e.g., 1-Octen-3-ol)
α-Linolenic Acid (C18:3)13-Lipoxygenase13-Hydroperoxyoctadecatrienoic acid (13-HPOT)C6 Aldehydes/Alcohols (e.g., (Z)-3-Hexenal)

This table illustrates the relationship between precursor fatty acids and the resulting intermediates and classes of volatile products based on enzyme specificity.

Factors Influencing Biosynthesis and Emission in Biogenic Systems

The production and emission of (Z)-3-Octen-2-ol are regulated by a variety of internal and external factors that affect the activity of the enzymes in the lipoxygenase pathway.

Physicochemical Factors:

pH: The enzymes involved have optimal pH ranges. For the coupled LOX and HPL reaction in the mushroom Agaricus bisporus, the optimal pH for producing 1-octen-3-ol was found to be approximately 7.2. nih.gov Studies on HPL in oat, barley, and soybean extracts also show a similar optimal pH range of 6-7. nih.gov

Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for the biosynthesis of 1-octen-3-ol in A. bisporus was 35°C, with a sharp decline in activity at higher temperatures. nih.gov

Biological and Environmental Factors:

Tissue Damage: Mechanical wounding, such as crushing leaves or fungal mycelia, is a primary trigger for the LOX pathway. pnas.org Damage disrupts cell membranes, allowing the enzymes to access their fatty acid substrates, leading to a rapid release of volatile compounds.

Developmental Stage: The expression of LOX and HPL can vary depending on the plant's developmental stage and the specific tissue. HPL activity has been observed to be high in flowers and developing fruits, where the volatile products may act as pollinator attractants or contribute to aroma. pnas.orgsasev.org

Substrate Availability: The rate of biosynthesis is directly linked to the concentration and availability of precursor fatty acids like linoleic and linolenic acid. koreascience.kr

Cofactors and Additives: The activity of HPL, as a cytochrome P450 enzyme, can be influenced by the presence of cofactors. The addition of iron (FeII+) to the culture media has been shown to significantly increase the activity of recombinant HPL. mdpi.comresearchgate.net

Product Inhibition: The volatile organic compounds (VOCs) produced, including C8 compounds like 1-octen-3-ol, can act as self-inhibitors, potentially regulating their own production by inhibiting fungal growth or primordium formation in mushrooms. nih.gov

FactorEffect on BiosynthesisExample/Note
pHEnzyme activity is optimal within a specific range.Optimal pH is typically 6.0-7.2 for HPL activity. nih.govnih.gov
TemperatureActivity increases up to an optimum, then rapidly declines.An optimal temperature of 35°C has been reported for C8 volatile synthesis in mushrooms. nih.gov
Tissue DamageInitiates the pathway by releasing substrates.A primary trigger in plants and fungi. pnas.org
Developmental StageEnzyme expression varies in different tissues and ages.Higher HPL expression is often found in flowers and fruits. pnas.org
CofactorsCan enhance enzymatic activity.Addition of FeII+ can increase HPL activity. mdpi.com
Product ConcentrationHigh concentrations of C8 volatiles can be inhibitory.1-Octen-3-ol can inhibit fungal primordium formation. nih.gov

This table summarizes key factors that influence the rate and extent of (Z)-3-Octen-2-ol biosynthesis in natural systems.

Advanced Synthetic Methodologies for Z 3 Octen 2 Ol

Stereoselective Synthesis of the (Z)-Isomer

The creation of the cis or (Z)-configuration of the double bond in 3-octen-2-ol (B1585789) requires carefully controlled synthetic strategies to avoid the formation of the more stable trans or (E)-isomer.

Catalytic Hydrogenation Approaches (e.g., Lindlar's Catalyst for cis-Isomers)

Catalytic hydrogenation of an alkyne precursor is a primary method for synthesizing (Z)-alkenes. The use of a poisoned catalyst is crucial to prevent over-reduction to the corresponding alkane. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) or quinoline, is a classic example of a heterogeneous catalyst used for this purpose. lscollege.ac.inimreblank.ch The poison deactivates the most active sites on the palladium surface, thereby allowing for the selective reduction of the alkyne to the cis-alkene. lscollege.ac.in

The hydrogenation of 3-octyn-2-ol (B8785603) using Lindlar's catalyst proceeds via the syn-addition of hydrogen atoms to the triple bond, resulting in the formation of (Z)-3-octen-2-ol. lscollege.ac.inbioone.org This stereoselectivity is a key advantage of this method. lscollege.ac.in The process involves purging a reaction flask containing the alkyne, the Lindlar catalyst, and a solvent with hydrogen gas. bioone.org Careful monitoring of the reaction is necessary to ensure the reaction stops at the alkene stage.

Table 1: Catalytic Hydrogenation for (Z)-Alkene Synthesis

ParameterDescription
Precursor 3-Octyn-2-ol
Catalyst Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned)
Poison Lead acetate, Quinoline
Mechanism Syn-addition of hydrogen
Product (Z)-3-Octen-2-ol
Key Advantage High stereoselectivity for the cis-isomer

Directed Hydroboration-Oxidation Strategies

Hydroboration-oxidation is a two-step reaction that can be employed to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity. While typically used to form alcohols from alkenes, variations of this strategy can be adapted for stereoselective synthesis. In the context of creating specific isomers, the directing effects of existing functional groups on the molecule play a crucial role. For instance, the hydroxyl group in an unsaturated alcohol can direct the hydroborating agent to a specific face of the double bond, influencing the stereochemical outcome of the reaction.

The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond, followed by oxidation with hydrogen peroxide and a base. umich.edu The steric and electronic properties of the substrate and the borane reagent determine the regioselectivity and stereoselectivity of the hydroboration step. umich.edu For complex molecules, substrate-directed hydroboration can be a powerful tool to establish specific stereocenters. researchgate.net

Enantioselective Synthesis for Chiral Control (e.g., (R)-(E)-3-octen-2-ol as precursor)

Achieving not only geometric control (Z/E) but also enantiomeric control (R/S) is a significant challenge in modern organic synthesis. Enantioselective methods aim to produce a single enantiomer of a chiral compound. One approach involves using a chiral precursor, such as (R)-(E)-3-octen-2-ol, to influence the stereochemical outcome of subsequent reactions.

Alternatively, asymmetric synthesis can be achieved through the use of chiral catalysts or reagents. For example, the reduction of a prochiral ketone, 3-octen-2-one (B105304), using a chiral reducing agent can lead to the formation of an enantiomerically enriched alcohol. Gold(I)-catalyzed cyclization of a chiral amino alcohol precursor, (R,Z)-8-(N-benzylamino)-3-octen-2-ol, has been shown to proceed with high enantiomeric excess, demonstrating a net syn-addition. researchgate.net Such methods are at the forefront of producing optically pure compounds.

Biocatalytic and Chemoenzymatic Production Routes

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.

Microbial Fermentation and Enzyme-Assisted Transformations

Microorganisms and isolated enzymes are increasingly utilized for the production of valuable chemicals. Fungal species, for instance, can produce (Z)-3-octen-2-ol through the oxidation of fatty acid precursors. vulcanchem.com The enzyme lipoxygenase is known to catalyze the peroxidation of linoleic acid, which then decomposes into various volatile compounds, including alcohols. vulcanchem.com

Enzyme-assisted transformations can also be employed for the kinetic resolution of racemic mixtures. researchgate.net For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer with high optical purity. researchgate.netresearchgate.net This approach has been successfully used for the synthesis of enantiopure aliphatic secondary alcohols. researchgate.net Studies have shown that microorganisms like Lactobacillus plantarum and Saccharomyces cerevisiae can be beneficial in producing key aroma compounds, including 1-octen-3-ol (B46169), a structurally related compound. nih.gov

Optimization of Reaction Conditions for Biocatalytic Yields

To maximize the efficiency of biocatalytic processes, optimization of various reaction parameters is essential. This includes factors such as temperature, pH, substrate concentration, enzyme loading, and the choice of solvent. researchgate.net For whole-cell biocatalysis, the growth conditions of the microorganisms and the timing of substrate addition can significantly impact the yield and selectivity of the desired product.

For instance, in the bioreduction of aldehydes, the concentration of the biocatalyst, cofactor, and co-substrate are critical parameters that need to be fine-tuned. researchgate.net The use of organic solvents can sometimes be necessary to improve substrate solubility or shift reaction equilibria, but the choice of solvent is critical as it can affect enzyme activity and stability. researchgate.net General rules for optimizing biocatalysis in organic solvents often relate the polarity of the solvent, substrate, and product. researchgate.net

Novel Synthetic Routes and Mechanistic Studies

Recent research has concentrated on developing stereoselective and efficient pathways to (Z)-3-octen-2-ol, moving beyond classical methods to more controlled and higher-yield processes. These routes often involve multi-step syntheses where the geometry of the double bond is established early and preserved through subsequent transformations.

A robust two-step approach for synthesizing 3-octen-2-ol involves an initial aldol (B89426) condensation to form the α,β-unsaturated ketone, 3-octen-2-one, followed by a selective reduction of the ketone functionality.

The first step is a base-catalyzed aldol condensation between hexanal (B45976) and acetone (B3395972). chemicalbook.com In this reaction, a base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. The subsequent dehydration of the β-hydroxy ketone intermediate readily occurs to yield the conjugated system of 3-octen-2-one. magritek.com While this reaction can produce a mixture of (E) and (Z) isomers, specific conditions can influence the isomeric ratio. acs.org

The second step is the reduction of the carbonyl group of 3-octen-2-one to the corresponding secondary alcohol, 3-octen-2-ol. This transformation can be achieved using various reducing agents. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. chegg.com The choice of reagent and reaction conditions is critical for selectively reducing the carbonyl group without affecting the olefinic double bond. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing the risk of 1,4-conjugate addition that would saturate the double bond. chegg.com

Table 1: Aldol Condensation for 3-Octen-2-one Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
HexanalAcetoneAqueous NaOH, 70°C3-Octen-2-one chemicalbook.com

Table 2: Reduction of 3-Octen-2-one

ReactantReagentProductReference
3-Octen-2-oneSodium Borohydride (NaBH₄)3-Octen-2-ol chegg.com
3-Octen-2-oneLithium Aluminum Hydride (LiAlH₄)3-Octen-2-ol

Isomerization of readily available allylic alcohols presents an alternative and efficient route to (Z)-3-octen-2-ol. Industrial synthesis can employ the isomerization of 1-octen-3-ol, a common natural product found in mushrooms and a component of some food aromas. mmsl.cznih.gov This process typically involves transition-metal catalysts that facilitate the rearrangement of the double bond and the hydroxyl group.

Catalysts based on transition metals such as palladium, platinum, and ruthenium have been shown to be effective for the isomerization of allylic alcohols. researchgate.net For instance, ruthenium-based catalysts have been studied for the transposition of 1-octen-3-ol in aqueous media. researchgate.net The mechanism often involves the formation of a metal-hydride species through oxidative addition, followed by migratory insertion and reductive elimination steps that result in the migration of the double bond. Controlling the stereochemistry to favor the (Z)-isomer is a significant challenge and is highly dependent on the ligand environment of the metal catalyst. google.com

Table 3: Isomerization to 3-Octen-2-ol

Starting MaterialCatalyst TypeProductReference
1-Octen-3-olTransition Metal (e.g., Pd, Pt)3-Octen-2-ol
1-Octen-3-olRuthenium Complexes3-Octen-2-ol researchgate.net

The interconversion between 3-octen-2-ol and its corresponding ketone, 3-octen-2-one, represents a reversible pathway that can be utilized for both synthesis and purification.

Oxidation of 3-Octen-2-ol: The oxidation of the secondary alcohol (Z)-3-octen-2-ol to the α,β-unsaturated ketone 3-octen-2-one can be accomplished using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃) are effective for this transformation. These reactions are typically performed under anhydrous conditions to prevent over-oxidation. The Dess-Martin periodinane is another modern reagent that allows for the clean and efficient oxidation of alcohols to ketones under mild conditions. google.com

Reduction of 3-Octen-2-one: Conversely, the reduction of 3-octen-2-one back to 3-octen-2-ol is a key synthetic step. As mentioned previously (3.3.1), this is commonly achieved with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction—that is, the ratio of (Z)- to (E)-isomers produced—can be influenced by the specific reagents and conditions, although often a mixture is obtained requiring subsequent purification to isolate the pure (Z)-isomer.

Table 4: Reversible Oxidation-Reduction of 3-Octen-2-ol and Analogues

TransformationStarting MaterialReagent(s)ProductReference
Oxidation3-Octen-2-olPCC, CrO₃, Dess-Martin Periodinane3-Octen-2-one google.com
Reduction3-Octen-2-oneNaBH₄, LiAlH₄3-Octen-2-ol

Analytical Chemistry and Characterization of Z 3 Octen 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring (Z)-3-Octen-2-ol, often in the presence of a multitude of other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like (Z)-3-Octen-2-ol in complex matrices such as food, beverages, and environmental samples. nih.govmdpi.comnih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov In GC, the volatile components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

The application of GC-MS is essential in food safety for detecting and quantifying various contaminants, including toxins and residues. nih.govnih.gov For instance, it is employed in the analysis of mycotoxins, pesticide residues, and other harmful substances in diverse food products. nih.gov In environmental analysis, GC-MS is a key method for monitoring pollutants in air, water, and soil. mdpi.com The technique's high sensitivity allows for the detection of trace levels of contaminants, which is crucial for assessing environmental quality and human exposure risks. mdpi.com The robustness of GC-MS makes it suitable for routine analysis in both industrial and academic settings for quality control and research purposes. gcms.cz

Chiral chromatography is a specialized technique used to separate stereoisomers, or enantiomers, which are molecules that are non-superimposable mirror images of each other. For a compound like 3-octen-2-ol (B1585789), which has a chiral center, this method is essential for resolving its different spatial configurations. A common and effective approach involves the use of capillary columns with stationary phases containing derivatized cyclodextrins, such as β-cyclodextrin. lcms.cznih.gov

Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. nih.gov This structure allows them to interact differently with each enantiomer of a chiral compound, leading to differential retention times and, consequently, their separation during the chromatographic process. nih.gov Beta-cyclodextrins, composed of seven glucose units, are particularly popular due to the ideal size of their cavity for accommodating a wide range of molecules. nih.gov The selectivity of these columns can be further enhanced by derivatizing the cyclodextrins with various alkyl or acetyl groups. lcms.czgcms.cz The choice of the specific β-cyclodextrin derivative and the operational parameters of the gas chromatograph, such as temperature and carrier gas flow rate, are critical for achieving optimal resolution of the enantiomers. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that can be employed for stability studies of compounds like (Z)-3-Octen-2-ol. In stability testing, HPLC is used to monitor the degradation of a substance over time under various conditions, such as changes in temperature, pH, or exposure to light. This is crucial for determining the shelf-life and storage requirements of products containing the compound.

For chiral compounds, specialized chiral stationary phases (CSPs) can be used in HPLC to separate and quantify the individual enantiomers. nih.gov Polysaccharide- and β-cyclodextrin-based chiral selectors are widely used for this purpose. nih.govnih.gov Chiral HPLC columns, such as ChiralCD columns, utilize chemically-substituted cyclodextrins bonded to silica (B1680970) particles. hplc.eu These columns can operate under both normal-phase and reversed-phase conditions, offering flexibility in method development. hplc.eu By analyzing samples at different time points, HPLC can provide precise data on the decrease of the parent compound and the formation of any degradation products, thus giving a comprehensive picture of its stability.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. When coupled with GC-MS, it provides a sensitive and efficient method for the determination of (Z)-3-Octen-2-ol in various matrices. mdpi.commdpi.com SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. This fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. researchgate.net After extraction, the fiber is transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC-MS system for separation, identification, and quantification. mdpi.com

The efficiency of the SPME process is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the sample matrix itself (e.g., pH and salt content). researchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), exhibit different affinities for various analytes. mdpi.com Optimizing these parameters is crucial for achieving high sensitivity and reproducibility. SPME-GC-MS is widely used in the analysis of flavor and fragrance compounds in food and beverages, as well as for monitoring volatile organic compounds in environmental samples. mdpi.comagriculturejournals.cz

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of (Z)-3-Octen-2-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the structural elucidation of organic molecules. semanticscholar.orguobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a compound, allowing chemists to determine its precise structure. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR are typically employed to characterize a molecule like (Z)-3-Octen-2-ol.

In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. The splitting pattern (multiplicity) of the signals, due to spin-spin coupling with neighboring protons, reveals the connectivity of the atoms. The integration of the signals corresponds to the relative number of protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

For a comprehensive structural assignment of (Z)-3-Octen-2-ol, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often utilized. These experiments reveal correlations between protons and carbons, confirming the connectivity and stereochemistry of the molecule. mdpi.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds by probing their vibrational modes. For (Z)-3-Octen-2-ol, these techniques provide a characteristic spectral fingerprint.

FTIR Spectroscopy: The FTIR spectrum of 3-octen-2-ol is dominated by features characteristic of its alcohol and alkene functional groups. A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The presence of the C=C double bond is confirmed by a stretching vibration peak around 1670-1640 cm⁻¹. The C-O stretching vibration of the secondary alcohol appears as a significant band in the 1125-1085 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching vibration of the alkene group in 3-octen-2-ol gives a strong signal in the Raman spectrum, typically around 1670-1650 cm⁻¹. nih.govmdpi.com The symmetric C-C bond vibrations and C-H bending modes of the alkyl chain also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). The O-H stretch is generally a weak scatterer in Raman spectroscopy and may not be prominent.

The combination of both spectroscopic methods provides a comprehensive vibrational profile of (Z)-3-Octen-2-ol, confirming the presence of key functional groups and contributing to its structural verification.

Table 1: Characteristic Vibrational Modes for (Z)-3-Octen-2-ol
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodIntensity
O-H Stretch3600 - 3200FTIRStrong, Broad
C-H Stretch (sp³ and sp²)3100 - 2850FTIR, RamanStrong (FTIR), Medium (Raman)
C=C Stretch1670 - 1640FTIR, RamanMedium (FTIR), Strong (Raman)
C-O Stretch1125 - 1085FTIRStrong

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a critical tool for determining the absolute configuration (i.e., R or S designation) of stereocenters. chiralabsxl.comlibretexts.org Since (Z)-3-Octen-2-ol possesses a chiral center at the C2 position, CD spectroscopy can be employed to assign its stereochemistry.

Chiral alcohols are known to exhibit significant CD signals, referred to as Cotton effects, in the far-UV region (typically between 185 and 200 nm). rsc.org The sign of the Cotton effect (positive or negative) is directly related to the spatial arrangement of the groups around the chiral center. Enantiomers, such as (2R, Z)-3-Octen-2-ol and (2S, Z)-3-Octen-2-ol, will produce CD spectra that are perfect mirror images of each other. chiralabsxl.com

For a definitive assignment, the experimental CD spectrum of an unknown enantiomer is often compared to the spectra of known standards or to spectra predicted by theoretical calculations. chiralabsxl.com Another advanced technique is exciton-coupled circular dichroism (ECCD), where the alcohol is derivatized with a chromophoric reagent to induce a strong, predictable CD signal, allowing for unambiguous stereochemical assignment. acs.org

Table 2: Conceptual CD Data for Stereochemical Assignment of (Z)-3-Octen-2-ol Enantiomers
EnantiomerExpected Cotton Effect (Sign) at λmax (~185-200 nm)Relationship
(2R, Z)-3-Octen-2-olPositive or NegativeMirror-image spectra
(2S, Z)-3-Octen-2-olOpposite sign to the R-enantiomer

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) with properties that are better suited for a specific analytical method. For (Z)-3-Octen-2-ol, derivatization can improve volatility for gas chromatography (GC), enhance detector response, and allow for the differentiation of stereoisomers. libretexts.orggcms.cz

Chiral Reagents for Stereoisomer Differentiation (e.g., Mosher's acid)

To determine the enantiomeric composition of a (Z)-3-Octen-2-ol sample, chiral derivatizing agents (CDAs) are employed. wikipedia.org These reagents are enantiomerically pure compounds that react with both enantiomers of the alcohol to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. wikipedia.org

A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.orgtcichemicals.com In its acid chloride form, it reacts with the hydroxyl group of (Z)-3-Octen-2-ol to form diastereomeric esters, known as Mosher's esters. The (R)- and (S)-enantiomers of the alcohol will form (R,R) and (S,R) diastereomers (when using (R)-Mosher's acid chloride), which will exhibit different retention times in a GC analysis, allowing for their separation and quantification.

Table 3: Derivatization of (Z)-3-Octen-2-ol with (R)-Mosher's Acid Chloride
Reactant 1 (Enantiomer)Reactant 2 (Chiral Reagent)Product (Diastereomer)Analytical Outcome
(2R, Z)-3-Octen-2-ol(R)-Mosher's acid chloride(2R, Z)-3-octen-2-yl (R)-MTPA esterSeparable by non-chiral chromatography (e.g., GC-FID, GC-MS)
(2S, Z)-3-Octen-2-ol(2S, Z)-3-octen-2-yl (R)-MTPA ester

Isotope-Labeling Derivatization

Isotope labeling involves replacing one or more atoms of a molecule with their heavy isotopes, most commonly deuterium (B1214612) (²H or D) for hydrogen or ¹³C for carbon. mdpi.com This strategy is widely used in quantitative analysis, particularly with mass spectrometry (MS), as it creates a compound that is chemically identical to the analyte but has a different mass. researchgate.net

A deuterated version of (Z)-3-Octen-2-ol can be synthesized and used as an ideal internal standard for GC-MS or LC-MS analysis. nih.gov When a known amount of the labeled standard is added to a sample, the ratio of the MS signal of the native analyte to the labeled standard allows for highly accurate and precise quantification, correcting for sample loss during preparation and injection variability. The derivatization can be as simple as replacing the active hydrogen on the hydroxyl group with deuterium by exchange with a deuterated solvent (e.g., D₂O or CD₃OD). nih.gov

Table 4: Examples of Isotope-Labeled (Z)-3-Octen-2-ol for Use as Internal Standards
Isotopologue NameLabeling PositionMass Increase (Da)Primary Application
(Z)-3-Octen-2-ol-d₁Hydroxyl proton replaced by Deuterium (-OD)+1GC-MS or LC-MS quantification
(Z)-3-Octen-2-ol-d₃Methyl group at C1 is deuterated (-CD₃)+3GC-MS or LC-MS quantification
(Z)-3-Octen-2-ol-¹³C₁One carbon atom (e.g., C2) is replaced with ¹³C+1Metabolic tracing, quantification

Metabolic and Biotransformation Pathways of Z 3 Octen 2 Ol

Enzymatic Transformations in Biological Systems

The enzymatic conversion of (Z)-3-octen-2-ol is a key process in its biological activity and degradation. This transformation is largely centered around the reversible reaction with its corresponding ketone, 3-octen-2-one (B105304).

In many biological systems, (Z)-3-octen-2-ol and 3-octen-2-one are interconvertible through oxidation and reduction reactions. inchem.org The oxidation of the secondary alcohol (Z)-3-octen-2-ol yields the α,β-unsaturated ketone 3-octen-2-one. Conversely, the reduction of 3-octen-2-one produces (Z)-3-octen-2-ol. This interconversion is a common metabolic fate for aliphatic secondary alcohols and ketones. inchem.org Protective cellular processes can reduce α,β-unsaturated ketones to their corresponding alcohols, which can then be conjugated with glucuronic acid for detoxification. inchem.org

Alcohol dehydrogenases (ADHs) are primary enzymes involved in the interconversion of (Z)-3-octen-2-ol and 3-octen-2-one. inchem.orgnih.gov These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. Specifically, ADHs facilitate the reduction of 3-octen-2-one to 3-octen-2-ol (B1585789). inchem.org Studies on other, similar volatile compounds in ripening tomato fruit have demonstrated that altered levels of ADH activity directly impact the balance between aldehydes and their corresponding alcohols. nih.gov For instance, increased ADH activity leads to higher levels of alcohols like hexanol and Z-3-hexenol. nih.gov While not directly studying (Z)-3-octen-2-ol, this research suggests a similar role for ADH in its metabolism. Other enzymes, such as those involved in the oxylipin pathway, may also play a role, particularly in the formation of the precursor, 3-octen-2-one, from the breakdown of fatty acids. jabonline.in

Degradation and Fate in Microbial and Plant Systems

The breakdown of (Z)-3-octen-2-ol is integral to the chemical signaling and metabolic processes of various organisms, from fungi to plants.

In fungi, eight-carbon compounds like 1-octen-3-ol (B46169), which is structurally similar to 3-octen-2-ol, are characteristic volatile metabolites. annualreviews.org These compounds are typically formed from the oxidative breakdown of linoleic acid. annualreviews.org Fungi such as Aspergillus niger have been shown to metabolize a variety of volatile compounds, including alcohols and ketones, during fermentation processes. nih.gov For instance, A. niger can increase the content of 1-octen-3-ol during the fermentation of steamed green tea. nih.gov While direct pathways for (Z)-3-octen-2-ol are not explicitly detailed, the metabolism of structurally related C8 compounds suggests that fungi possess the enzymatic machinery, likely involving oxidoreductases, to degrade and transform it. nih.gov

In plant tissues, such as stored potato tubers, exogenous α,β-unsaturated carbonyls, including 3-octen-2-one, are metabolized. When potato tubers are treated with 3-octen-2-one, the volatile metabolites produced include the corresponding alkyl ketones and secondary alcohols, indicating the reduction of the ketone back to the alcohol form. This suggests a metabolic pathway where (Z)-3-octen-2-ol could be an intermediate or a final product of 3-octen-2-one metabolism in plants. The concentrations of the parent ketone decline rapidly after application, with the corresponding alcohol being one of the resulting metabolites.

Identification of Metabolites and Associated Pathways

The study of (Z)-3-octen-2-ol's biotransformation has led to the identification of key metabolites and the elucidation of the pathways involved.

The primary metabolite associated with (Z)-3-octen-2-ol is its oxidized form, 3-Octen-2-one . inchem.org This interconversion is a central part of its metabolic pathway. In potato tubers treated with 3-octen-2-one, the volatile metabolites detected were the corresponding alkyl ketones and alkyl secondary alcohols. This indicates that the pathway involves the reduction of the double bond and the ketone group.

A proposed metabolic sequence for α,β-unsaturated carbonyls in potato tubers involves the reduction of the ketone to a secondary alcohol. The parent ketone's concentration decreases rapidly, while the corresponding alcohol persists as a metabolite. In broader metabolic contexts, secondary alcohols like 3-octen-2-ol can be further conjugated with molecules like glucuronic acid before excretion. inchem.org

Table of Metabolites and Pathways:

Precursor/Metabolite Transformation Key Enzymes/Systems Resulting Compound(s) Biological System
(Z)-3-Octen-2-ol Oxidation Alcohol Dehydrogenase 3-Octen-2-one General Biological Systems
3-Octen-2-one Reduction Alcohol Dehydrogenase (Z)-3-Octen-2-ol General Biological Systems
3-Octen-2-one Reduction Plant enzymes Alkyl ketones, Alkyl secondary alcohols Potato Tubers
Linoleic Acid Oxidative Breakdown Lipoxygenase, Hydroperoxide Lyase 1-octen-3-one (precursor to related alcohols) Fungi

Chemical Ecology and Biological Interactions of Z 3 Octen 2 Ol

Role as a Volatile Organic Compound (VOC)

(Z)-3-Octen-2-ol is classified as a short-chain oxylipin, a group of oxygenated fatty acid derivatives that are involved in biological signaling. Its volatility allows it to act as an airborne chemical messenger, mediating a variety of ecological interactions.

Plants are significant sources of oxygenated volatile organic compounds (OVOCs), which they release into the atmosphere. nih.gov These emissions are often a response to environmental stressors such as mechanical damage, pathogen attack, or exposure to pollutants like ozone. researchgate.net High pulses of OVOCs can be observed when plants are under stress, and these emissions are a crucial component of biosphere-atmosphere interactions, influencing atmospheric chemistry. nih.govresearchgate.net

(Z)-3-Octen-2-ol and its related compounds are significant contributors to the flavor and aroma profiles of a range of agricultural and food products. Research has directly highlighted the role of 3-octen-2-ol (B1585789) in improving meat flavor. When used in swine feed, it was found to enhance the profile of volatile flavor compounds in pork, contributing to the formation of aldehydes and furans associated with a better aroma.

In other food products, the impact is often noted through the presence of its ketone analog, 3-octen-2-one (B105304), or other isomers. In cooked rice, 3-octen-2-one has been identified as a potential key marker for distinguishing different stages of grain maturity. mdpi.com For meat products, 3-octen-2-one has been found in cooked chicken and is used in meat flavorings to add depth and realism to beef and chicken profiles. perfumerflavorist.comiastatedigitalpress.com While direct evidence for (Z)-3-Octen-2-ol in tomatoes is limited, commercial applications suggest its use for imparting melon and earthy notes to tomato flavor compositions. thegoodscentscompany.com The presence of related C8 isomers, such as 1-octen-3-ol (B46169) and (Z)-3-octen-1-ol, has been confirmed in both rice and tomatoes, where they act as important odor-active compounds. dergipark.org.truga.edu

Table 1: Role of (Z)-3-Octen-2-ol and Related Compounds in Agrifood Products

ProductCompoundFindingSource(s)
Meat (Pork) 3-Octen-2-olEnhances volatile flavor compounds, improving aroma.
Meat (Beef, Chicken) 3-Octen-2-oneAdds depth and realism to roast and boiled meat flavors. perfumerflavorist.comperfumerflavorist.com
Rice 3-Octen-2-oneIdentified as a potential marker for grain maturity stage. mdpi.com
Rice 1-Octen-3-olA key odor-active compound distinguishing flavor types. uga.edu
Tomato 3-Octen-2-olRecommended for use in flavor compositions for melon/earthy notes. thegoodscentscompany.com
Tomato (Z)-3-Octen-1-olIdentified as a volatile compound in organic tomatoes. dergipark.org.tr

Interactions with Plant Systems

(Z)-3-Octen-2-ol functions as a potent signaling molecule in plant-to-plant communication and internal plant physiological processes. It can elicit specific defense and developmental responses in receiver plants.

Exposure to (Z)-3-Octen-2-ol can trigger a plant's immune response. Research has shown that the compound can induce the expression of defense-related genes, and this action is mediated through the jasmonic acid (JA) signaling pathway. The JA pathway is a critical hormonal cascade that plants activate in response to herbivory and certain pathogens. nih.gov

Further studies on a range of (Z)-3-fatty alcohols, including (Z)-3-octenol, in Solanum peruvianum (a wild relative of tomato) have substantiated this role. nih.gov It was found that (Z)-3-octenol induces two important signaling responses tied to plant immunity: the alkalinization of the extracellular medium and the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net MAPK activation is a central step in signaling cascades that translate external stimuli into a defensive response inside the plant cells. In these studies, (Z)-3-octenol demonstrated higher bioactivity than its shorter-chain counterparts, such as (Z)-3-hexenol. nih.gov

Beyond its role in defense, (Z)-3-Octen-2-ol can also directly influence plant growth and development. Research on tomato (Solanum lycopersicum) seedlings demonstrated that exposure to volatile (Z)-3-fatty alcohols, including (Z)-3-octenol, leads to a significant inhibition of root growth. nih.gov

The study found this inhibitory effect to be dose-dependent. A measurable inhibition of 17% was observed at a concentration as low as 0.5 µM of (Z)-3-octenol. nih.gov This suggests that the compound can act as a potent external signal that modulates plant morphology, potentially as a way for plants to allocate resources away from growth and towards defense in response to perceived environmental threats. nih.gov

Table 2: Effects of (Z)-3-Octen-2-ol on Plant Systems

Plant System InteractionSpecific EffectResearch FindingSource(s)
Plant Defense Induction of Defense GenesInduces expression via the jasmonic acid signaling pathway.
Plant Defense Induction of Signaling ResponsesInduces MAP kinase phosphorylation in Solanum cells. nih.govresearchgate.net
Plant Growth & Development Root Growth InhibitionInhibits root growth in tomato (S. lycopersicum) seedlings. nih.gov

Fungal and Microbial Communication

In the realm of microbial interactions, (Z)-3-Octen-2-ol has been noted for its effects on fungi. Research indicates that the compound can inhibit the germination of fungal spores and restrict mycelial growth by interfering with cellular processes. This points to its potential as an antimicrobial agent in certain ecological contexts.

While (Z)-3-Octen-2-ol possesses these inhibitory properties, the most extensively studied C8 volatile in fungal and microbial communication is its isomer, 1-octen-3-ol, often referred to as "mushroom alcohol". researchgate.nettandfonline.com This related compound is a nearly ubiquitous fungal volatile that acts as a key signaling molecule, regulating fungal development, spore germination, and interactions with other organisms, including plants and insects. tandfonline.comapsnet.orgnih.gov The documented antimicrobial activity of (Z)-3-Octen-2-ol suggests it is also an active participant in the chemical language of microbes, even if its specific roles are less characterized than those of its more famous isomer.

Inhibition of Spore Germination and Mycelial Growth in Fungi

Research has identified 3-Octen-2-ol as a compound with notable antimicrobial properties. It has been studied for its ability to inhibit critical developmental stages in fungi. The compound is understood to interfere with cellular processes, leading to the inhibition of both spore germination and subsequent mycelial growth. While specific studies focusing exclusively on the (Z)- isomer are limited, the general activity of 3-Octen-2-ol highlights its role as a fungal antagonist. This inhibitory action is a key aspect of its function in microbial environments.

Table 1: Antifungal Activity of 3-Octen-2-ol

Fungal Process Effect of 3-Octen-2-ol Mechanism of Action
Spore Germination Inhibition Interference with cellular processes

Signaling Roles in Fungal-Plant Interactions

Beyond its direct effects on fungi, 3-Octen-2-ol acts as a significant signaling molecule in the interactions between plants and fungi. ontosight.ai When plants are exposed to this volatile compound, it can trigger their innate defense systems. Research has demonstrated that 3-Octen-2-ol can induce the expression of defense-related genes within the plant. This activation is mediated through the jasmonic acid signaling pathway, a crucial hormonal pathway that plants use to respond to stress, including the presence of fungal pathogens. This signaling role underscores the compound's potential importance in agricultural applications for enhancing plant resistance to disease.

Table 2: Signaling Cascade of 3-Octen-2-ol in Plants

Stimulus Plant Response Pathway Outcome
Exposure to 3-Octen-2-ol Activation of the jasmonic acid signaling pathway Induction of defense-related gene expression

Insect Semiochemical Research

The role of C8 alcohols as semiochemicals—chemicals that mediate interactions between organisms—is well-established in insects. While research into (Z)-3-Octen-2-ol specifically is still developing, its structural relatives are known to be potent in influencing insect behavior. ontosight.ai

Attractant and Repellent Properties in Pest Control Studies

The potential for (Z)-3-Octen-2-ol in pest control is an area of active research interest, largely due to the known activities of similar compounds. ontosight.ai However, specific studies detailing the attractant or repellent properties of (Z)-3-Octen-2-ol against particular insect pests are not extensively documented. The broader family of octenols contains compounds that act as attractants for a wide array of insects, often used in combination with other substances like carbon dioxide in traps for biting flies. wikipedia.org Conversely, some compounds can act as repellents at high concentrations. researchgate.net The specific action of (Z)-3-Octen-2-ol—whether it attracts or repels certain species—remains a subject for future investigation.

Behavioral Responses of Insects to (Z)-3-Octen-2-ol

The behavioral responses of insects to (Z)-3-Octen-2-ol are not yet well-defined in scientific literature. It is explored in pheromone research because related compounds are critical for insect communication. ontosight.ai For instance, different isomers of octenol are known to elicit strong behavioral reactions, from aggregation to oviposition, in various species. The specific geometry of a molecule, such as the (Z)- configuration of 3-Octen-2-ol, is known to be a significant factor in its biological activity and how it is perceived by insect chemoreceptors. ontosight.ai Elucidating the precise behavioral effects of (Z)-3-Octen-2-ol is a key step in understanding its potential as a semiochemical for use in pest management strategies.

Table 3: Research Status of (Z)-3-Octen-2-ol as an Insect Semiochemical

Research Area Findings for (Z)-3-Octen-2-ol Context from Related Compounds
Attraction/Repulsion Specific data is limited. Other octenol isomers are known attractants for various insects (e.g., mosquitoes, tsetse flies). wikipedia.orgfrontiersin.org

| Behavioral Effects | Not well-documented. | Similar compounds are known to influence key insect behaviors like communication and aggregation. ontosight.ai |

Atmospheric Chemistry and Environmental Fate of Z 3 Octen 2 Ol

Reaction Kinetics with Tropospheric Oxidants

The primary removal processes for volatile organic compounds (VOCs) like (Z)-3-octen-2-ol in the troposphere are reactions with key oxidants: the hydroxyl radical (OH), the chlorine atom (Cl), and ozone (O₃). The rates of these reactions determine the atmospheric lifetime of the compound.

Reactivity with Hydroxyl (OH) Radicals

Detailed kinetic studies determining the rate coefficient for the gas-phase reaction of (Z)-3-octen-2-ol with OH radicals are not extensively available in the current scientific literature. For unsaturated alcohols, the reaction with OH radicals is typically rapid, with the OH radical adding across the carbon-carbon double bond or abstracting a hydrogen atom. The presence of both a double bond and a hydroxyl group in the molecule suggests a high reactivity and consequently a short atmospheric lifetime with respect to this oxidant.

Reactions with Chlorine (Cl) Atoms

Specific experimental data on the rate constant for the reaction between (Z)-3-octen-2-ol and chlorine atoms are sparse. Reactions of unsaturated VOCs with Cl atoms are generally very fast. In coastal or marine environments where chlorine atom concentrations can be significant, this reaction could be a competitive removal pathway. The reaction mechanism is expected to proceed primarily through the addition of the Cl atom to the double bond.

Ozonolysis Processes and Rate Coefficients

The reaction with ozone, known as ozonolysis, is a significant degradation pathway for unsaturated compounds in the atmosphere. This process involves the cleavage of the carbon-carbon double bond. However, specific rate coefficients for the ozonolysis of (Z)-3-octen-2-ol have not been prominently reported in peer-reviewed literature. The rate of this reaction is influenced by the structure of the alkene, particularly the substitution pattern around the double bond.

Identification of Atmospheric Degradation Products

The atmospheric oxidation of (Z)-3-octen-2-ol is expected to produce a variety of smaller, more oxidized volatile and semi-volatile compounds.

Formation of Carbonylic Compounds

The degradation of unsaturated alcohols by OH radicals, Cl atoms, and ozone is known to be a significant source of carbonylic compounds in the atmosphere. Through mechanisms involving the decomposition of alkoxy radicals formed after initial oxidation, the carbon backbone of (Z)-3-octen-2-ol would fragment, leading to the formation of various aldehydes and ketones. However, specific product yield studies for (Z)-3-octen-2-ol are not currently available.

Contribution to Tropospheric Ozone and Peroxyacetyl Nitrates (PANs)

The atmospheric oxidation of VOCs in the presence of nitrogen oxides (NOx) is a key driver for the formation of ground-level ozone and other photochemical pollutants like peroxyacetyl nitrates (PANs). The carbonylic products and other radical species formed from the degradation of (Z)-3-octen-2-ol would participate in these complex photochemical cycles. Acetaldehyde, a potential product of the oxidation, is a known precursor to the peroxyacetyl radical, which is essential for PAN formation. While it is chemically plausible that (Z)-3-octen-2-ol contributes to the formation of these secondary pollutants, quantitative studies to determine its specific ozone and PAN formation potential have not been found.

Environmental Lifetime and Modeling Studies

A comprehensive review of scientific literature indicates a notable absence of specific experimental research focused on the environmental lifetime and atmospheric modeling of (Z)-3-octen-2-ol. While extensive kinetic studies and modeling have been performed on structurally similar compounds, including its isomer (Z)-3-octen-1-ol, these findings are not directly transferable to (Z)-3-octen-2-ol. researchgate.netresearchgate.netconicet.gov.aracs.orgnih.gov

The position of the hydroxyl (-OH) group within the molecule is a critical determinant of its atmospheric reactivity. In (Z)-3-octen-2-ol, the hydroxyl group is on the second carbon atom, whereas in (Z)-3-octen-1-ol, it is on the first. This structural difference influences the molecule's electron density distribution and susceptibility to attack by atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). Consequently, the reaction rate constants and, therefore, the atmospheric lifetime of (Z)-3-octen-2-ol are expected to differ from those of its C1 isomer.

Atmospheric degradation pathways and lifetimes for volatile organic compounds are typically determined through laboratory experiments conducted in simulation chambers. researchgate.netnih.gov These experiments measure the rate at which the compound reacts with key atmospheric oxidants. The resulting rate constants are then used in atmospheric models to calculate the compound's lifetime under various atmospheric conditions. For instance, the atmospheric lifetime of (Z)-3-octen-1-ol with respect to reaction with OH radicals has been estimated to be very short, on the order of about one hour. researchgate.netresearchgate.netacs.orgnih.gov However, no such peer-reviewed experimental data has been published for (Z)-3-octen-2-ol.

In the absence of experimental data, computational tools and Structure-Activity Relationship (SAR) models are often employed to estimate the atmospheric fate of chemicals. nih.govnih.gov These models predict reaction rate constants based on the chemical's molecular structure. While such estimations provide valuable preliminary insights, they are not a substitute for experimental validation.

Due to the lack of published experimental data, no specific values for the reaction rate constants or the resulting atmospheric lifetimes for (Z)-3-octen-2-ol can be provided. Further research and laboratory studies are required to determine the precise environmental fate of this compound.

Derivatives and Analogues of Z 3 Octen 2 Ol: Synthesis and Research Applications

Synthesis of Stereoisomeric Derivatives (e.g., (E)-3-Octen-2-ol, (R)- and (S)-stereoisomers)

The spatial arrangement of atoms in molecules like 3-octen-2-ol (B1585789) can lead to different stereoisomers, each with potentially unique biological and sensory properties. The synthesis of these specific isomers is a key focus of chemical research.

The (E)-isomer, (E)-3-octen-2-ol, can be synthesized through methods such as the oxidation of (E)-3-octene. A related bicyclic derivative, 3-chlorobicyclo[3.2.1]-3-octen-2-ol, is prepared from 3,4-dichlorobicyclo[3.2.1]-2-octene through esterification followed by hydrolysis in a strong base. google.com

The synthesis of the specific enantiomers, (R)- and (S)-3-octen-2-ol, often involves chiral synthesis or the resolution of a racemic mixture. While detailed protocols for 3-octen-2-ol are not extensively published, methods applied to similar chiral alcohols, such as 1-octen-3-ol (B46169) and 3-octanol, provide established strategies. Enzyme-catalyzed kinetic resolution is a prominent technique. frontiersin.orgtandfonline.com This involves using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435) or Pseudomonas cepacia lipase, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing the separation of the two. frontiersin.orgtandfonline.combibliotekanauki.pl For instance, racemic 1-octen-3-ol can be resolved by lipase-mediated acylation with vinyl acetate (B1210297), yielding (R)-1-octen-3-ol and (S)-1-octen-3-yl acetate with high enantiomeric excess. frontiersin.orgresearchgate.net The acetate can then be deacetylated to yield the pure (S)-enantiomer. frontiersin.org A similar lipase-catalyzed hydrolysis of racemic 1-ethyl-5-hexenyl acetate ((±)-2) is used to produce the enantiomers of 3-octanol. tandfonline.com

Analytically, the separation of the enantiomers of 3-octen-2-ol has been achieved using chiral gas chromatography, confirming the existence and interest in these specific stereoisomers in research contexts. tum.de

Table 1: Methods for Synthesizing Chiral Octenols

MethodDescriptionExample CompoundKey Reagents/Enzymes
Enzyme-Catalyzed Kinetic Resolution A racemic mixture is treated with an enzyme that selectively reacts with one enantiomer, allowing for their separation.1-Octen-3-olCandida antarctica lipase B (Novozym 435), vinyl acetate. frontiersin.orgresearchgate.net
Enzyme-Catalyzed Hydrolysis A racemic acetate is selectively hydrolyzed by a lipase to produce a chiral alcohol and the unreacted acetate.3-Octanol (from unsaturated precursor)Pseudomonas cepacia lipase. tandfonline.com
Chemical Synthesis (from chiral pool) A new chiral compound is synthesized from a readily available, enantiomerically pure natural product.(R)- and (S)-3-OctanolMethyl (R)- and (S)-3-hydroxypentanoate.
Sharpless Asymmetric Epoxidation An achiral allylic alcohol is converted to a chiral epoxy alcohol, which can then be transformed into the desired product.(R)- and (S)-3-Octanol (from 1-octen-3-ol)Titanium tetraisopropoxide, diethyl tartrate, t-butyl hydroperoxide.

Functionalization and Derivatization for Specific Research Purposes

(Z)-3-Octen-2-ol and its analogues are often chemically modified, or derivatized, to enhance their utility in research. This functionalization can serve to improve analytical detection, alter biological activity, or create intermediates for the synthesis of more complex molecules.

In analytical chemistry, derivatization is a common strategy to improve the performance of methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net Alcohols such as octenols can be converted into less polar and more volatile derivatives, like trimethylsilyl (B98337) (TMS) ethers or acetyl esters, which exhibit better chromatographic behavior. core.ac.uknih.gov For instance, in situ derivatization with acetic anhydride (B1165640) is used to protect hydroxyl groups and prevent unwanted reactions during analysis, ensuring accurate quantification. mdpi.com This is crucial in metabolomics and the analysis of complex biological samples where numerous reactive compounds are present. nih.govmdpi.com

For agrochemical research, functionalized derivatives are synthesized as key intermediates. The compound 3-chlorobicyclo[3.2.1]-3-octen-2-ol serves as a precursor for synthesizing herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. google.com

In the field of biological studies, functional groups are added to molecules to enhance or modify their properties. Acylation, the process of adding an acyl group, is used to increase the lipophilicity of compounds like flavonoids, which can improve their solubility in fats, their stability, and their ability to penetrate cell membranes, potentially enhancing their antioxidant or enzyme-inhibitory activities. thieme-connect.com This principle of using acylation to modify biological properties is applicable to other hydroxyl-containing compounds like (Z)-3-octen-2-ol.

Structure-Activity Relationship Studies for Biological Interactions (e.g., enzyme interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effects, such as interactions with enzymes or receptors. By comparing the activity of structurally similar compounds, researchers can identify the chemical features responsible for their biological function.

For aliphatic compounds like octenols, key structural features influencing activity include carbon chain length, the presence and position of double bonds, and the nature of the functional group. researchgate.net Research on the nematicidal activity of various aliphatic compounds against the pine wood nematode (Bursaphelenchus xylophilus) revealed that C8 to C11 alcohols and aldehydes were the most active. researchgate.net The study highlighted that the presence of a double bond near the functional group can be a significant factor in this activity. researchgate.net

In the context of plant defense, SAR studies on volatile organic compounds have shown that specific structural arrangements are necessary to trigger gene expression. For example, in maize seedlings, the 3-hexen-1-ol structure was identified as the essential core for upregulating certain defense genes. molaid.com The study demonstrated strict specificity regarding the length of the carbon chains on either side of the double bond. molaid.com

Similarly, the biological activity of glycoglycerolipids is highly dependent on the length of their acyl chains, with a C6 chain often showing maximum enzyme inhibition. mdpi.com These studies on related molecules suggest that the eight-carbon backbone, the position of the double bond, and the hydroxyl group of (Z)-3-octen-2-ol are all critical determinants of its potential interactions with biological targets like enzymes. Although direct enzyme inhibition studies on (Z)-3-octen-2-ol are not widely documented, the principles derived from SAR studies of similar C8 unsaturated alcohols provide a framework for predicting its biological function. researchgate.netmdpi.com

Exploration of Related Octenols and Octenones in Academic Contexts (e.g., 1-octen-3-ol, 3-octen-2-one)

The academic exploration of (Z)-3-Octen-2-ol is often contextualized by research on its more widely studied isomers and related ketones, such as 1-octen-3-ol and 3-octen-2-one (B105304). These compounds serve as important benchmarks and objects of study in flavor chemistry, chemical ecology, and biomedicine.

Commonly known as "mushroom alcohol," 1-octen-3-ol is a significant volatile compound in the aroma of fresh mushrooms. bris.ac.uk It is produced biochemically in fungi like Agaricus bisporus through the enzymatic breakdown of linoleic acid by lipoxygenase and hydroperoxide lyase enzymes. bris.ac.ukmdpi.comwikipedia.org

A key area of research is its chirality. 1-Octen-3-ol exists as two enantiomers with distinct sensory properties:

(R)-(-)-1-Octen-3-ol: Possesses a characteristic mushroom-like aroma and is the predominant form produced by mushrooms. bris.ac.ukmdpi.com

(S)-(+)-1-Octen-3-ol: Has a moldy, grassy scent and exhibits lower biological activity. bris.ac.ukmdpi.com

This difference in odor perception between enantiomers highlights the chiral specificity of human olfactory receptors. bris.ac.uk Beyond its flavor profile, 1-octen-3-ol is studied for its diverse biological activities. It acts as a semiochemical (a signaling molecule) for many insects, attracting biting flies and mosquitoes, which makes it a component in insect traps. ontosight.airesearchgate.net It also plays a role in fungal ecology, acting as a self-inhibitor of spore germination in some Penicillium species. nih.gov Furthermore, studies have shown that both enantiomers can retard seed germination and vegetative growth in plants like Arabidopsis thaliana, indicating its involvement in fungus-plant communication. nih.gov

Table 2: Comparison of 1-Octen-3-ol Enantiomers

Feature(R)-(-)-1-Octen-3-ol(S)-(+)-1-Octen-3-ol
Common Name Mushroom Alcohol-
Odor Profile Mushroom-like bris.ac.ukMoldy, grassy bris.ac.ukmdpi.com
Natural Occurrence Predominant enantiomer in mushrooms mdpi.com
Biological Activity Attractant for sandfly Phlebotomus martini researchgate.netLower biological activity mdpi.com
Effect on Fungi Reduces spore germination in some Penicillium species researchgate.netLess effective than the (R)-form at reducing spore germination researchgate.net

This α,β-unsaturated ketone is a structural analogue of 3-octen-2-ol and is investigated for its own unique properties and applications. ontosight.ai It is found in various natural sources, including plant volatiles and fungal metabolites. ontosight.ai Its odor is described as earthy, spicy, and sweet, with mushroom and nutty nuances, and it is used as a flavoring agent in foods, particularly for blue cheese and nut flavors. researchgate.netthegoodscentscompany.com

In research, 3-octen-2-one is recognized for several potential applications:

Agrochemicals: It has shown efficacy as a sprout growth inhibitor for stored potatoes.

Biomedicine: It has been identified as a potential biomarker in urine for detecting lung cancer. nih.gov Its properties also suggest it could be a promising anti-neoplastic agent.

Chemical Synthesis: Its reactive enone structure makes it a versatile intermediate for synthesizing more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai

Food Science: It is one of several key volatile compounds semi-quantified in analyses of food products like pea protein isolates to understand flavor profiles.

Research has also delved into its role in complex odors, showing that 3-octen-2-one can modulate the human olfactory response to other flavors, such as vanilla, by enhancing the response of some olfactory receptors while suppressing others. scribd.com

Future Research Directions and Methodological Advancements

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthesis Studies

Elucidating the complete biosynthetic pathway of (Z)-3-Octen-2-ol in various organisms, particularly fungi and plants, remains a critical research goal. The integration of high-throughput "omics" technologies offers a powerful, systems-level approach to connect genetic information with metabolic output.

Metabolomics: Untargeted metabolomic profiling, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), can simultaneously map a wide array of metabolites within an organism. This approach allows for the identification of precursors (e.g., linoleic acid, linolenic acid), intermediates (e.g., specific hydroperoxy fatty acids like 10-hydroperoxy-octadeca-(8E,12Z)-dienoic acid), and downstream products related to (Z)-3-Octen-2-ol. By comparing the metabolomes of high-producing strains versus low-producing or knockout mutants, researchers can pinpoint key metabolic nodes and regulatory chokepoints in the pathway.

Transcriptomics: Concurrently, RNA-sequencing (RNA-Seq) provides a snapshot of the entire transcriptome, revealing which genes are actively being expressed under specific conditions (e.g., during fungal sporulation or in response to plant tissue damage). By correlating gene expression levels with the production of (Z)-3-Octen-2-ol, it is possible to identify candidate genes encoding the requisite enzymes, such as specific lipoxygenases (LOX), hydroperoxide lyases (HPL), and alcohol dehydrogenases (ADH). This approach is particularly valuable for discovering novel enzyme isoforms with unique substrate specificities or efficiencies that lead to the formation of the (Z)-isomer.

The true power lies in the multi-omics integration, where transcriptomic and metabolomic datasets are combined to build comprehensive models of the biosynthetic network. This can reveal complex regulatory mechanisms, including feedback inhibition or substrate channeling, that govern the final yield and stereochemical purity of (Z)-3-Octen-2-ol.

Table 1: Application of Omics Technologies in (Z)-3-Octen-2-ol Research

Omics TechnologyPrimary ApplicationSpecific Goal for (Z)-3-Octen-2-olPotential Outcome
Metabolomics (GC-MS, LC-MS)Global metabolite profilingIdentify and quantify precursors, intermediates, and catabolites in the C8 pathway.Confirmation of linoleic acid as a primary precursor; discovery of novel pathway intermediates.
Transcriptomics (RNA-Seq)Global gene expression analysisIdentify candidate genes (LOX, HPL, ADH) whose expression correlates with (Z)-3-Octen-2-ol production.Discovery of novel enzymes or specific isoforms responsible for the biosynthesis.
Multi-Omics IntegrationSystems-level network analysisCorrelate gene expression with metabolite concentrations to build a predictive model of the biosynthetic pathway.A comprehensive understanding of pathway regulation, flux, and genetic control.

Development of Advanced Spectroscopic and Chromatographic Techniques for Ultra-Trace Analysis

(Z)-3-Octen-2-ol often occurs at trace or ultra-trace concentrations (ng/L or pg/L) in complex environmental and biological matrices. Its detection and accurate quantification are therefore analytically challenging. Future research will necessitate the development and application of more sensitive and selective analytical methodologies.

A key area of advancement is in multidimensional chromatography. Comprehensive two-dimensional gas chromatography (GC×GC) coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF-MS) detector, offers vastly superior resolving power compared to conventional one-dimensional GC-MS. This is critical for separating (Z)-3-Octen-2-ol from its isomers (e.g., (E)-3-Octen-2-ol, 1-Octen-3-ol) and other co-eluting volatile compounds that may interfere with accurate identification and quantification.

Furthermore, innovations in sample preparation are crucial. The development of novel coatings for solid-phase microextraction (SPME) fibers, based on metal-organic frameworks (MOFs) or ionic liquids, could provide higher extraction efficiency and selectivity for C8 alcohols. Combining these advanced extraction techniques with state-of-the-art chromatographic separation will enable researchers to study the subtle dynamics of (Z)-3-Octen-2-ol in new contexts, such as real-time monitoring of its release from a single plant leaf or within the headspace of a microbial culture.

Table 2: Comparison of Analytical Techniques for (Z)-3-Octen-2-ol Analysis

TechniqueKey AdvantageLimitation for (Z)-3-Octen-2-ol
Conventional GC-MSRobust, widely availablePotential for co-elution with isomers (e.g., 1-Octen-3-ol) in complex samples, limiting accurate quantification.
GC×GC-TOF-MSSuperior peak capacity and separation power; structured chromatograms.Higher instrument cost and complexity of data analysis.
SPME with Advanced FibersHigh pre-concentration factor, solvent-free.Extraction efficiency is dependent on fiber chemistry and matrix composition.

Computational Chemistry and Modeling for Reaction Mechanisms and Biological Interactions

Computational chemistry provides a powerful in silico toolkit to investigate molecular-level phenomena that are difficult or impossible to observe experimentally. For (Z)-3-Octen-2-ol, these methods can offer profound insights into its formation and function.

Reaction Mechanism Elucidation: Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), can be used to model the enzymatic reactions involved in the biosynthesis. Researchers can calculate the energy profiles of the entire catalytic cycle, including the structures of transition states and intermediates, as the fatty acid hydroperoxide is cleaved by HPL and subsequently reduced by ADH. This can explain the high stereoselectivity of certain enzymes, revealing why the (Z)-isomer is preferentially formed over the (E)-isomer in some biological systems.

Modeling Biological Interactions: The biological activity of (Z)-3-Octen-2-ol, such as its role as an insect attractant or a signaling molecule, is mediated by its interaction with specific protein receptors (e.g., olfactory receptors). Molecular docking simulations can predict the binding pose and affinity of (Z)-3-Octen-2-ol within the active site of these receptors. Subsequent molecular dynamics (MD) simulations can then explore the stability of the ligand-receptor complex and the conformational changes induced upon binding, providing a dynamic picture of the molecular recognition event that triggers a biological response.

Table 3: Computational Methods and Their Application to (Z)-3-Octen-2-ol

Computational MethodResearch Question AddressedExpected Insight
Density Functional Theory (DFT)What is the precise mechanism of enzymatic formation? Why is the (Z)-isomer favored?Detailed energy landscapes of the HPL and ADH reactions; identification of key residues controlling stereoselectivity.
Molecular DockingHow does (Z)-3-Octen-2-ol bind to its biological target (e.g., an olfactory receptor)?Prediction of the most stable binding mode and identification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).
Molecular Dynamics (MD)How does the receptor protein behave once (Z)-3-Octen-2-ol is bound?Understanding the stability of the ligand-protein complex and the allosteric changes that initiate downstream signaling.

Interdisciplinary Research on Environmental Impact and Biogeochemical Cycling

As a biogenic volatile organic compound (BVOC), (Z)-3-Octen-2-ol is released into the environment from sources like fungi and decaying plant matter. Its subsequent fate and impact are poorly understood and represent a key area for future interdisciplinary research. This involves collaboration between atmospheric chemists, microbial ecologists, and soil scientists. Key research questions include:

Atmospheric Fate: What are the primary atmospheric sinks for (Z)-3-Octen-2-ol? Research should focus on determining its reaction rate constants with major atmospheric oxidants like the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and ozone (O₃). These studies will help quantify its atmospheric lifetime and its potential contribution to the formation of secondary organic aerosols (SOAs).

Soil and Water Biodegradation: How is (Z)-3-Octen-2-ol cycled in terrestrial and aquatic ecosystems? Investigating the microbial communities capable of utilizing this compound as a carbon source is essential. Identifying the specific catabolic pathways and enzymes involved in its degradation will clarify its persistence and role in soil and water carbon cycling.

Ecological Signaling (Allelopathy): Beyond its role in direct plant-insect interactions, what is the function of (Z)-3-Octen-2-ol in broader ecosystem communication? Research could explore its potential allelopathic effects, such as inhibiting the germination or growth of competing plant species or influencing the behavior of soil microorganisms, thereby shaping community structure.

Exploration of Unconventional Sources and Biosynthetic Pathways

While fungi like Penicillium species are well-known producers, the full diversity of organisms capable of synthesizing (Z)-3-Octen-2-ol is likely underexplored. Future bioprospecting efforts should target unconventional environments.

Extremophilic Microorganisms: Microbes from extreme environments (e.g., psychrophiles from polar regions, thermophiles from geothermal vents, or halophiles from hypersaline lakes) may possess novel enzymatic machinery for fatty acid metabolism, potentially leading to the discovery of new biosynthetic pathways for C8 volatiles.

Marine Organisms: Marine algae, sponges, and their associated microbial symbionts are a rich source of unique secondary metabolites. Screening these organisms for the production of (Z)-3-Octen-2-ol could reveal pathways adapted to marine environments and different fatty acid precursors (e.g., polyunsaturated fatty acids with more than 18 carbons).

Metabolic Engineering: An alternative to discovering natural sources is to create them. Using the knowledge gained from omics and computational studies (Sections 9.1 and 9.3), researchers can engage in the metabolic engineering of microbial chassis like Escherichia coli or Saccharomyces cerevisiae. By introducing heterologous genes for specific LOX, HPL, and ADH enzymes, it may be possible to construct a synthetic pathway to produce (Z)-3-Octen-2-ol with high titer and purity, providing a sustainable and controllable source for industrial applications.

Table 4: Potential Unconventional Sources for (Z)-3-Octen-2-ol Biosynthesis

Source CategoryExample OrganismsRationale for Exploration
Extremophilic MicrobesPsychrophiles, Thermophiles, HalophilesPossess unique enzymes adapted to extreme conditions, potentially with novel substrate specificities or catalytic properties.
Marine OrganismsMacroalgae, Sponges, Marine FungiAccess to different fatty acid precursor pools and unique evolutionary pressures may have led to novel biosynthetic pathways.
Endophytic FungiFungi living within plant tissuesA largely untapped source of biodiversity with unique metabolic capabilities driven by the host-symbiont interaction.
Engineered MicrobesEscherichia coli, Saccharomyces cerevisiaeCreation of a controllable, scalable, and sustainable production platform by assembling a synthetic biosynthetic pathway.

Q & A

Q. Methodological Answer :

  • Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard. Use polar capillary columns (e.g., DB-WAX) to resolve (Z)- and (E)-isomers. Match retention indices (RI: 978 for (Z)-3-Octen-2-ol) and mass spectral fragmentation patterns (base peak m/z 57) against authenticated libraries .
  • Retention Time (RT) Validation : Cross-reference with standards from reliable sources (e.g., Bedoukian Research) to confirm RT consistency .

Advanced: How can researchers resolve contradictions in stereochemical assignments of (Z)-3-Octen-2-ol across studies?

Q. Methodological Answer :

  • Multi-Technique Validation : Combine nuclear magnetic resonance (NMR) for double-bond configuration (e.g., NOESY for spatial proximity of protons) with vibrational circular dichroism (VCD) to confirm absolute configuration .
  • Systematic Data Reconciliation : Apply contradiction analysis frameworks (e.g., iterative hypothesis testing) to isolate methodological biases, such as column polarity effects in GC/MS or solvent-induced NMR shifts .

Basic: What synthetic routes are recommended for (Z)-3-Octen-2-ol with high stereochemical purity?

Q. Methodological Answer :

  • Enantioselective Reduction : Catalytic hydrogenation of 3-octyn-2-ol using Lindlar’s catalyst (Pd/BaSO₄, quinoline) ensures (Z)-selectivity. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Reproducibility : Document catalyst batch, solvent purity, and temperature control to align with Beilstein Journal’s experimental reporting standards .

Advanced: How does the stereochemistry of (Z)-3-Octen-2-ol influence its bioactivity in ecological or pharmacological studies?

Q. Methodological Answer :

  • Comparative Bioassays : Test (Z)- and (E)-isomers in parallel using cell-based assays (e.g., olfactory receptor activation) or insect behavior models. Statistically analyze EC₅₀ values to quantify stereochemical effects .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict isomer-specific binding affinities to target proteins .

Basic: What alternative spectroscopic methods complement GC/MS for characterizing (Z)-3-Octen-2-ol?

Q. Methodological Answer :

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify hydroxyl (O-H stretch ~3350 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) functional groups.
  • ¹³C NMR : Assign carbons adjacent to the double bond (δ 125–135 ppm for sp² carbons) to confirm structure .

Advanced: How can researchers assess the environmental fate of (Z)-3-Octen-2-ol in ecotoxicology studies?

Q. Methodological Answer :

  • OECD 301D Biodegradation Test : Measure half-life in aqueous systems under controlled pH and microbial activity.
  • QSAR Modeling : Predict partition coefficients (log P) and bioaccumulation potential using EPI Suite™, referencing EPA’s ECOTOX database for analogous compounds .

Basic: What safety protocols are critical when handling (Z)-3-Octen-2-ol in the laboratory?

Q. Methodological Answer :

  • OSHA/NIOSH Compliance : Use NIOSH-approved respirators (N95) and chemical-resistant gloves. Implement fume hoods for ventilation during synthesis .
  • First Aid : For inhalation exposure, administer artificial respiration and consult toxicity data (LD₅₀ in rodents: 3400 mg/kg) .

Advanced: What computational approaches are suitable for modeling the reactivity of (Z)-3-Octen-2-ol?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., acid-catalyzed isomerization).
  • Transition State Analysis : Locate energy barriers for (Z)→(E) interconversion using Gaussian 16 .

Basic: How can researchers differentiate (Z)-3-Octen-2-ol from structurally similar alcohols in mixed samples?

Q. Methodological Answer :

  • Chiral Chromatography : Use β-cyclodextrin columns to exploit host-guest interactions for isomer separation.
  • Derivatization : Convert to acetate esters (e.g., using acetic anhydride) and analyze via GC/MS for distinct fragmentation .

Advanced: What strategies address stability challenges of (Z)-3-Octen-2-ol during long-term storage?

Q. Methodological Answer :

  • Accelerated Stability Testing : Store under argon at −20°C and monitor degradation via GC/MS at intervals (0, 3, 6 months). Use Arrhenius modeling to predict shelf life .
  • OOS/OOT Investigations : Apply FDA-guided root-cause analysis for deviations in purity, such as peroxide formation from autoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.